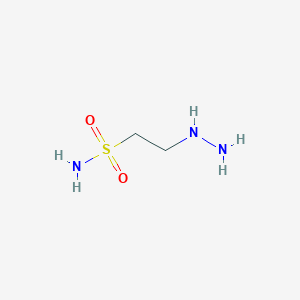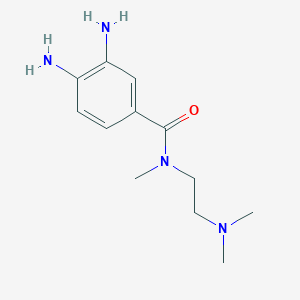
2,2-Diphenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diphenylpiperazine is a chemical compound that belongs to the class of piperazines . Piperazines are a group of compounds featuring a nitrogen heterocycle, which is a six-membered ring containing two nitrogen atoms . 1-(2-Diphenyl)piperazine, also known as RA-7, is a drug that acts as a potent and selective antagonist at the 5HT7 serotonin receptor .
Synthesis Analysis
The synthesis of piperazine derivatives has seen significant advancements in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of 2,2-Diphenylpiperazine can be analyzed using various techniques such as Fourier Transform Infrared (FTIR) spectroscopy . FTIR spectroscopy is a cornerstone analytical technique that facilitates comprehensive analyses of molecular structures and functional groups within diverse compounds .
Chemical Reactions Analysis
The chemical reactions involving 2,2-Diphenylpiperazine can be complex. Recent developments in the synthesis of piperazines have focused on the C–H functionalization of the carbon atoms of the piperazine ring . This process has expanded the structural diversity of piperazines .
科学的研究の応用
Neuroendocrine and Behavioral Effects
2,2-Diphenylpiperazine, as part of the phenylpiperazine class, has been studied primarily for its neuroendocrine and behavioral effects. Research suggests that compounds in this class, such as m-Chlorophenylpiperazine (mCPP), act on the central serotonergic system and are used in psychopharmacology research as probes of serotonin function. mCPP, for instance, has demonstrated significant increases in anxiety symptoms and plasma concentrations of cortisol, prolactin, and growth hormone in humans, without notably impacting cognitive performance, pulse, or systolic blood pressure (Silverstone et al., 1994). Another study highlighted mCPP's pharmacokinetic and pharmacodynamic profile, noting its considerable variability in clearance and bioavailability, and its association with autonomic physical symptoms and mood disturbances (Gijsman et al., 1998).
Potential in Drug Discovery and Design
The phenylpiperazine derivatives, including 2,2-Diphenylpiperazine, are recognized for their versatility in medicinal chemistry. These compounds are often used as scaffolds in drug discovery, particularly for central nervous system (CNS) disorders. A review stressed the potential of N-phenylpiperazine derivatives in creating new classes of hits and prototypes for various therapeutic fields, suggesting a wider application beyond CNS structures (Maia et al., 2012). Moreover, the metabolism and disposition of arylpiperazine derivatives, to which 2,2-Diphenylpiperazine belongs, have been studied, highlighting their transformation through CYP3A4-dependent N-dealkylation and the varied affinity of the resulting metabolites for different neurotransmitter receptors (Caccia, 2007).
Influence on Serotonin Receptors and Related Responses
Studies have also delved into the specific effects of phenylpiperazine derivatives on serotonin receptors and subsequent neuroendocrine responses. For instance, m-CPP's interaction with serotonin receptors was shown to affect plasma levels of PRL, cortisol, and body temperature, suggesting serotonin's role in regulating these responses (Mueller et al., 1985). The compound was also explored for its potential to reduce appetite and body weight via the 5-HT2C receptor, with preliminary results indicating a decrease in hunger ratings and body weight following administration (Sargent et al., 1997).
将来の方向性
The future directions of 2,2-Diphenylpiperazine research could involve further exploration of its synthesis methods, particularly focusing on C–H functionalization . Additionally, the development of piperazine-containing drugs approved by the FDA between 2011 and 2023 suggests a promising future for this class of compounds .
特性
IUPAC Name |
2,2-diphenylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-3-7-14(8-4-1)16(13-17-11-12-18-16)15-9-5-2-6-10-15/h1-10,17-18H,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFFCTMZTVXROF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653099 |
Source


|
| Record name | 2,2-Diphenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diphenylpiperazine | |
CAS RN |
41353-93-9 |
Source


|
| Record name | 2,2-Diphenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





amine](/img/structure/B1415047.png)


![3-[2-(Methylamino)ethoxy]benzonitrile](/img/structure/B1415052.png)





